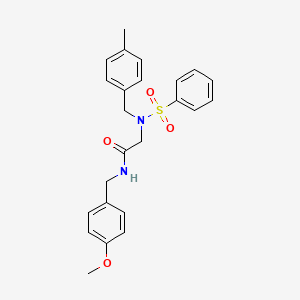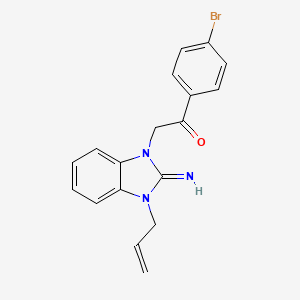![molecular formula C22H17N3O3 B3682288 2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3682288.png)
2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2).
Coupling reactions: The phenyl and phenoxy groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxy groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenylacetamide derivatives: Compounds with the phenylacetamide moiety also show antimicrobial and anticancer properties.
Uniqueness
2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to its specific combination of the oxadiazole ring and phenylacetamide moiety, which contributes to its enhanced biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-25-24-21(28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUZOGTTKUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B3682218.png)
![ethyl 4-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B3682226.png)
![Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B3682234.png)

![2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B3682243.png)
![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3682259.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3682260.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3682261.png)
![5-[[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3682279.png)

![4-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}morpholine](/img/structure/B3682291.png)
![3,4,8-trimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3682302.png)
![(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3682310.png)
![2-methyl-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3682320.png)
